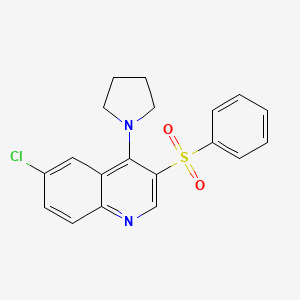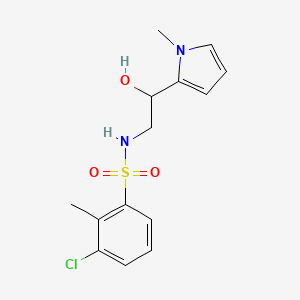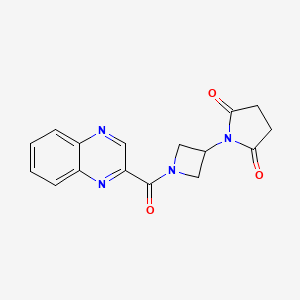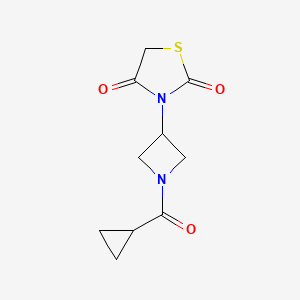![molecular formula C10H11ClFN3 B2823131 [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2378502-24-8](/img/structure/B2823131.png)
[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported in the literature. A two-step reaction is typically used. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole bound to a phenyl group. The empirical formula is C10H11ClFN3 and the molecular weight is 227.67 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline to form the pyrazole .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The SMILES string representation is Cl.NCc1cnn(c1)-c2cccc(F)c2 .Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Agents
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride, indicated their potential as novel antipsychotic agents. This class of compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common trait in many antipsychotics (Wise et al., 1987).
Alzheimer's Disease Treatment
Pyrazole derivatives, including structures similar to the compound , have been explored for their potential in treating Alzheimer's disease. They exhibit inhibitory activities against acetylcholinesterase and monoamine oxidase, both of which are therapeutic targets in Alzheimer's treatment (Kumar et al., 2013).
Synthesis of Derivatives
Research on the synthesis of pyrazole derivatives, akin to this compound, has been conducted to explore their chemical properties and potential applications. These studies involve regioselective synthesis methods such as 1,3-dipolar cycloaddition approaches (Alizadeh et al., 2015).
Antimicrobial Activity
Fluoro substituted pyrazole compounds, which are structurally related to the compound , have been investigated for their antimicrobial properties. These studies have found them to exhibit significant antibacterial and antifungal activities (Gadakh et al., 2010).
Molecular Logic Devices
Pyrazoline compounds, including those similar to this compound, have been studied as components of molecular logic devices. These devices utilize photoinduced electron transfer and internal charge transfer mechanisms (ZammitRamon et al., 2015).
Fluorometric Sensing
Certain pyrazoline derivatives have been utilized in fluorometric sensing for metal ions like Hg2+. These compounds exhibit selective detection capabilities based on their photo-physical properties (Bozkurt & Gul, 2018).
Corrosion Inhibition
Pyrazole derivatives have been researched for their application as corrosion inhibitors. They have shown effectiveness in preventing corrosion of metals like mild steel in acidic environments (Yadav et al., 2015).
Zukünftige Richtungen
The future directions for the study of “[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride” could include further exploration of its potential biological activities, given the interest in fluorinated pyrazole compounds in medicinal chemistry . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Wirkmechanismus
Target of Action
The primary target of [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride, also known as EN300-44291, is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in various cellular processes, including proliferation, differentiation, and stress responses.
Mode of Action
It is believed to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction could potentially alter the signaling pathways regulated by MAPK14, resulting in various downstream effects.
Biochemical Pathways
These pathways are involved in a wide range of cellular processes, including inflammation, apoptosis, cell growth, and differentiation .
Result of Action
Given its target, it is likely to influence cellular processes regulated by MAPK14, potentially leading to changes in cell proliferation, differentiation, and stress responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14;/h1-6H,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGNRXCPSIZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)



![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)
![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide](/img/structure/B2823069.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2823071.png)